molecular formula C10H8N4O B2957057 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile CAS No. 314748-14-6

5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile

Cat. No.: B2957057
CAS No.: 314748-14-6
M. Wt: 200.201
InChI Key: QIRKRPUTAYTVGW-UHFFFAOYSA-N
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Description

5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile (Molecular Formula: C10H8N4O, Molecular Weight: 200.20 g/mol) is a versatile chemical intermediate in organic and medicinal chemistry research . Its core structure features a hydrazinyl group and a cyano group attached to a phenyl-oxazole system, making it a valuable scaffold for constructing more complex heterocyclic compounds . This compound serves as a key precursor for the synthesis of novel azole fragments. Scientific literature demonstrates that it reacts with acetylacetone to form a substituted pyrazole residue, which subsequently enhances the electrophilicity of the C4 cyano group . This activated intermediate becomes capable of undergoing further transformations with reagents like hydrogen sulfide, sodium azide, and hydroxylamine, enabling researchers to introduce diverse heterocyclic systems at the 4-position of the 5-(1H-pyrazol-1-yl)-1,3-oxazole framework . Researchers can utilize this compound to generate libraries of novel molecules for various biological screenings. Its structural features are commonly explored in the development of pharmacologically active agents, following trends in oxazole chemistry . The provided SMILES string (C1=CC=C(C=C1)C2=NC(=C(O2)NN)C#N) and InChIKey (QIRKRPUTAYTVGW-UHFFFAOYSA-N) facilitate virtual screening, compound registration, and database searches . This product is intended for research purposes and is strictly not for human therapeutic or veterinary use. Please refer to the relevant Material Safety Data Sheet for safe handling procedures.

Properties

IUPAC Name

5-hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c11-6-8-10(14-12)15-9(13-8)7-4-2-1-3-5-7/h1-5,14H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRKRPUTAYTVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)NN)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile typically involves the reaction of hydrazine derivatives with oxazole precursors. One common method includes the treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone, leading to the formation of a substituted pyrazole residue on the oxazole ring . This reaction enhances the electrophilicity of the cyano group, making it reactive towards various nucleophiles such as hydrogen sulfide, sodium azide, and hydroxylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst can improve yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Hydrogen Sulfide: Used for nucleophilic addition to the cyano group.

    Sodium Azide: Reacts with the cyano group to form azide derivatives.

    Hydroxylamine: Adds to the cyano group to form oxime derivatives.

Major Products

Scientific Research Applications

5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile involves its reactive functional groups, which can interact with various molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and exert pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,3-oxazole-4-carbonitrile derivatives allows for direct comparisons with 5-hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile. Below is a detailed analysis of analogous compounds, focusing on substituent effects, synthesis, and biological activity.

Table 1: Comparative Analysis of 1,3-Oxazole-4-Carbonitrile Derivatives

Compound Name Substituents Synthesis Method Key Biological Activity/Application Reference
This compound Hydrazinyl (C5), Phenyl (C2) Nucleophilic substitution with aliphatic amines Precursor for antimicrobial tetrazole derivatives via cycloaddition
5-(Benzylamino)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile (EI-05) Benzylamino (C5), 3-Methylphenyl (C2) Molecular docking-based selection from ZINC library E-FABP activator; inhibits mammary tumor growth by enhancing macrophage IFNβ responses
5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-1,3-oxazole-4-carbonitrile Dimethylamino (C5), 3-(Dimethylamino)propyl (C2) Reaction of dichloroacrylonitrile with dimethylamine High-yield synthesis; no direct biological data reported
2-Tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile Tolyl (C2), Piperidin-1-ylsulfonyl (C5) Multi-step heterocyclic synthesis Cytokinin-like activity in plant biomass growth assays
2-(4-Chlorophenyl)-5-[methyl(2,3,4,5,6-pentahydroxyhexyl)amino]-1,3-oxazole-4-carbonitrile (ZINC000828645375) 4-Chlorophenyl (C2), Methyl-pentahydroxyhexylamino (C5) Unspecified library compound High binding affinity (avg. −28.95) in computational drug screening
5-Amino-2-(3,4-dichlorophenyl)-1,3-oxazole-4-carbonitrile Amino (C5), 3,4-Dichlorophenyl (C2) Substitution reactions with dichlorophenyl precursors Antimicrobial potential (in silico studies)

Key Findings:

Substituent-Driven Reactivity: The hydrazinyl group in the target compound enables nucleophilic attacks for further derivatization, unlike the benzylamino group in EI-05, which stabilizes interactions with E-FABP . Halogenated aryl groups (e.g., 3,4-dichlorophenyl in ) enhance lipophilicity and membrane permeability, critical for antimicrobial activity.

Biological Activity :

  • EI-05 uniquely activates E-FABP in macrophages, promoting lipid droplet formation and IFNβ production, whereas This compound is primarily a synthetic intermediate .
  • Piperidin-1-ylsulfonyl and pentahydroxyhexyl substituents () introduce steric bulk and polarity, influencing solubility and bioactivity in plant or mammalian systems.

Synthetic Flexibility: Compounds with aliphatic amine substituents (e.g., dimethylamino in ) are synthesized in high yields under mild conditions, whereas aryl-substituted analogs (e.g., EI-05) require computational screening for optimal activity .

Biological Activity

5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile (often abbreviated as 5-HPOC) is a heterocyclic compound notable for its potential pharmacological properties. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-HPOC has the molecular formula C10H8N4O and features a unique combination of hydrazine and oxazole functional groups, along with a cyano group. This structure is significant as it contributes to the compound's reactivity and biological profile.

Antitumor Effects

Research indicates that 5-HPOC exhibits antitumor properties. The hydrazine moiety is known for its ability to inhibit tumor growth. Studies have shown that derivatives of this compound can interact with various biological targets, influencing disease pathways related to cancer.

For instance, in a study evaluating the cytotoxic activity of several compounds, one derivative demonstrated an IC50 value of 19.56 µM against fibrosarcoma (HT-1080) cells, indicating significant growth inhibition . The mechanism of action involved apoptosis induction through caspase activation and cell cycle arrest.

Antimicrobial Activity

5-HPOC has also been investigated for its antimicrobial properties. The presence of the hydrazine group is particularly relevant in this context, as hydrazines are known to exhibit various biological activities including antimicrobial effects. Interaction studies suggest that this compound can bind to specific enzymes or receptors involved in microbial growth inhibition.

The mode of action for 5-HPOC involves biochemical pathways where it reacts with nucleophiles, leading to the formation of substituted pyrazole residues and azole fragments. These transformations enhance its electrophilicity and reactivity, making it a versatile compound in organic synthesis and medicinal chemistry.

Key Mechanisms Identified:

  • Apoptosis Induction : Activation of caspase-3/7 leading to programmed cell death.
  • Cell Cycle Arrest : Particularly at the G2/M phase in cancer cells.
  • Enzyme Interaction : Binding to specific enzymes involved in tumor progression or microbial metabolism.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 5-HPOC, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
5-HydrazinylthiazoleThiazole ring instead of oxazoleExhibits different biological activities
2-AminobenzothiazoleBenzothiazole frameworkKnown for its anti-cancer properties
4-HydrazinobenzonitrileBenzonitrile structurePotentially useful in neuroprotective applications

The distinctive combination of functionalities in 5-HPOC contributes to its diverse reactivity and biological profile compared to these similar compounds.

Case Studies and Research Findings

  • Anticancer Activity : A study synthesized several derivatives based on 5-HPOC and evaluated their cytotoxicity against various cancer cell lines, revealing significant activity against fibrosarcoma cells .
  • Antimicrobial Studies : Investigations into the antimicrobial potential of 5-HPOC derivatives showed promising results against bacterial strains, suggesting a viable path for developing new antimicrobial agents.
  • Molecular Docking Studies : Molecular docking studies have indicated that certain derivatives can form stable complexes with target proteins involved in cancer pathways, providing insights into their mechanisms of action .

Q & A

Q. Table 1: Synthetic Methods and Yield Optimization

MethodConditionsYield (%)Key Reference
Hydrazine cyclizationEthanol, reflux, 6 h68
[3+2] CycloadditionAcetonitrile, RT, 12 h72
Sonication-assistedEthanol/AcOH, 20 min65–80

Basic: Which spectroscopic and chromatographic techniques are recommended for structural elucidation?

Methodological Answer:
A combination of NMR (¹H/¹³C), FTIR , and mass spectrometry is critical:

  • ¹H NMR : Characterizes hydrazinyl protons (δ 6.5–7.5 ppm) and oxazole ring protons (δ 8.1–8.3 ppm) .
  • FTIR : Confirms C≡N stretch (~2220 cm⁻¹) and N–H bends (~3350 cm⁻¹) .
  • HPLC-PDA : Purity analysis using C18 columns with acetonitrile/water gradients (detection at 254 nm) .

Advanced: How can [3+2] cycloaddition reactivity be mechanistically studied for derivative synthesis?

Methodological Answer:
Mechanistic studies require:

  • Kinetic profiling : Monitor reaction intermediates via time-resolved NMR or in-situ IR.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to map transition states and regioselectivity in tetrazole formation .
  • Isotopic labeling : Use ¹⁵N-labeled hydrazine to track N–N bond formation pathways .

Q. Table 2: Key Reactivity Parameters

ParameterImpact on ReactivityReference
Solvent polarityHigher polarity accelerates reaction
Electron-withdrawing groupsEnhance cycloaddition kinetics

Advanced: How should researchers address contradictions in reported biological activity data?

Methodological Answer:
Discrepancies (e.g., anticancer vs. antibacterial activity) may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Dose-response validation : Test across multiple concentrations (e.g., 1–100 µM) in standardized cell lines (e.g., MCF-7, HEK293) .
  • Metabolite screening : Use LC-MS to rule out degradation products interfering with bioassays .
  • Structural analogs : Compare activity of derivatives (e.g., tetrazole vs. oxazole analogs) to identify pharmacophores .

Advanced: What computational approaches predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • Molecular docking : Screen binding affinities with target enzymes (e.g., COX-2, DNA gyrase) using AutoDock Vina .
  • MD simulations : Analyze stability of hydrazinyl-oxazole interactions in aqueous vs. lipid membranes .
  • QSAR models : Correlate substituent effects (e.g., electron-donating phenyl groups) with antibacterial IC₅₀ values .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:
The compound is sensitive to moisture and light. Recommended protocols:

  • Storage : Desiccated at –20°C under argon.
  • Stability monitoring : Monthly HPLC checks for degradation (e.g., hydrazine oxidation to tetrazoles) .

Advanced: How can regioselectivity challenges in derivative synthesis be resolved?

Methodological Answer:

  • Protecting groups : Temporarily block the hydrazinyl group with Boc anhydride to direct reactivity to the oxazole ring .
  • Catalytic systems : Use Lewis acids (e.g., ZnCl₂) to favor C-4 functionalization over C-2 .

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